amine](/img/structure/B5063780.png)
[(4-Chloro-3-methylphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
(4-Chloro-3-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated aromatic ring and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)sulfonylamine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 3-aminopropanol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the hydroxypropyl group can yield 3-chloropropionic acid or 3-chloropropanone.
Reduction: Reduction of the sulfonyl group can produce 4-chloro-3-methylphenyl sulfide.
Substitution: Substitution of the chlorine atom can result in compounds like 4-amino-3-methylphenyl sulfonamide.
Scientific Research Applications
(4-Chloro-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)sulfonylamine largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
(4-Chloro-3-methylphenyl)sulfonylamine can be compared with other sulfonamide compounds, such as:
4-Chloro-3-methylbenzenesulfonamide: Lacks the hydroxypropyl group, making it less versatile in certain applications.
N-(4-Chloro-3-methylphenyl)sulfonylglycine: Contains a glycine moiety instead of a hydroxypropyl group, which may alter its biological activity.
4-Chloro-3-methylphenylsulfonyl chloride: A precursor in the synthesis of (4-Chloro-3-methylphenyl)sulfonylamine, but more reactive and less stable.
The unique combination of the sulfonamide group, chlorinated aromatic ring, and hydroxypropyl chain in (4-Chloro-3-methylphenyl)sulfonylamine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-8-7-9(3-4-10(8)11)16(14,15)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOIUMKAUQONNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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